molecular formula C22H30ClN3O3S B2922393 3-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride CAS No. 1185061-95-3

3-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride

Cat. No.: B2922393
CAS No.: 1185061-95-3
M. Wt: 452.01
InChI Key: RZSIZQQXMBPXLZ-UHFFFAOYSA-N
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Description

3-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl group, a tosylpiperazine moiety, and a propanamide group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride typically involves multiple steps, starting with the reaction of phenylacetic acid with tosyl chloride to form phenylacetyl chloride. This intermediate is then reacted with 2-(4-tosylpiperazin-1-yl)ethanamine under controlled conditions to yield the target compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.

  • Reduction: The tosyl group can be reduced to form p-toluidine derivatives.

  • Substitution: The amide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like ammonia, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Phenylacetic acid, benzoic acid, and their derivatives.

  • Reduction: p-Toluidine and its derivatives.

  • Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

3-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Phenylacetyl chloride

  • 2-(4-tosylpiperazin-1-yl)ethanamine

  • p-Toluidine

  • Phenylacetic acid

Uniqueness: 3-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride is unique due to its combination of phenyl, tosylpiperazine, and propanamide groups, which provide it with distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S.ClH/c1-19-7-10-21(11-8-19)29(27,28)25-17-15-24(16-18-25)14-13-23-22(26)12-9-20-5-3-2-4-6-20;/h2-8,10-11H,9,12-18H2,1H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSIZQQXMBPXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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